
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo substituent at the 4-position and a dimethyl group at the 1 and 3 positions of the pyrazole ring, along with an acetic acid moiety attached via an oxygen atom at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors such as hydrazines and 1,3-diketones.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety via an ether linkage, which can be accomplished through the reaction of the brominated pyrazole with chloroacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Esterification and Amidation: The acetic acid moiety can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are often used to facilitate these reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound.
Esterification and Amidation Products: Esters and amides derived from the acetic acid moiety.
科学的研究の応用
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the bromo and dimethyl groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the acetic acid moiety but shares the pyrazole core structure.
2-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid: Similar structure with a chlorine atom instead of bromine.
1,3-Dimethyl-4-nitro-1H-pyrazole: Contains a nitro group instead of a bromo group.
Uniqueness
2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the combination of its bromo substituent, dimethyl groups, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
特性
分子式 |
C7H9BrN2O3 |
|---|---|
分子量 |
249.06 g/mol |
IUPAC名 |
2-(4-bromo-2,5-dimethylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C7H9BrN2O3/c1-4-6(8)7(10(2)9-4)13-3-5(11)12/h3H2,1-2H3,(H,11,12) |
InChIキー |
AJTDMLVKXLZSFR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Br)OCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)
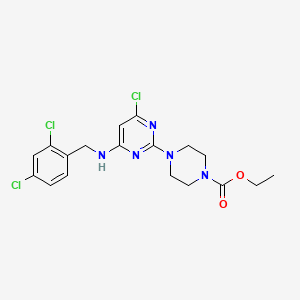
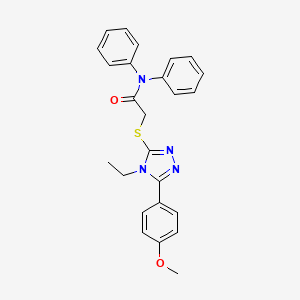


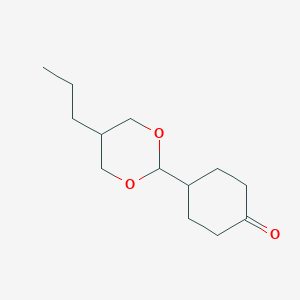
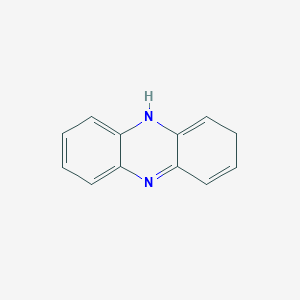
![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
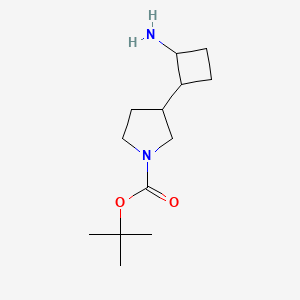
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)
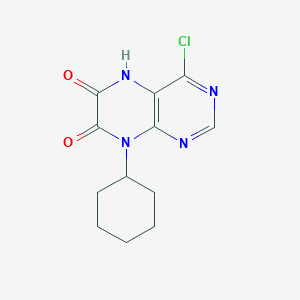
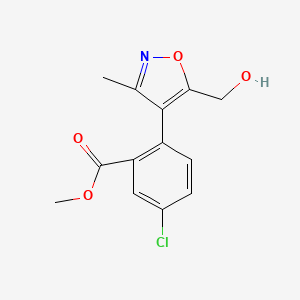
![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
